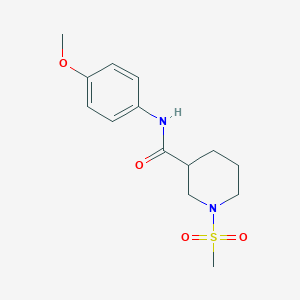

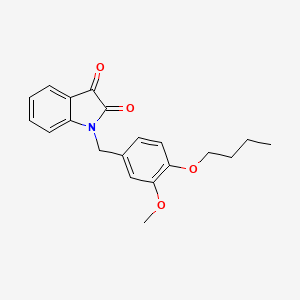

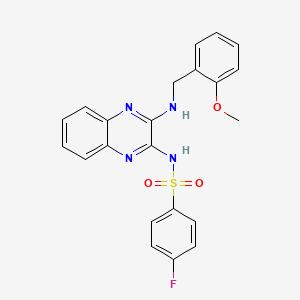

N-(4-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as "Ro 64-6198" and belongs to a class of compounds known as piperidine carboxamides. In

Applications De Recherche Scientifique

Synthesis and Evaluation for Serotonin Receptor Agonism

Research has indicated the utility of N-(4-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide derivatives in the development of compounds with potential serotonin receptor agonism. For example, benzamide derivatives synthesized with variations in the piperidine ring have shown to accelerate gastric emptying and increase the frequency of defecation, suggesting potential as prokinetic agents with selectivity towards 5-HT4 receptors. This specific research area explores the chemical synthesis and pharmacological evaluation of these derivatives, highlighting their significance in addressing gastrointestinal motility disorders without the side effects commonly associated with 5-HT3 and dopamine D2 receptor binding affinity (Sonda et al., 2004).

Radioligand Development for PET Imaging

Another application of related compounds is in the development of radioligands for positron emission tomography (PET) imaging. For instance, 18F-Mefway, a compound related by its functional groups and structural motifs, has been evaluated for its potential in quantifying 5-HT1A receptors in human subjects. This comparison with 18F-FCWAY highlights the ongoing efforts in refining PET imaging tools for better clinical and research outcomes, especially in neurology and pharmacology. Despite challenges such as lower regional uptake compared to 18F-FCWAY, 18F-Mefway's resistance to in vivo defluorination offers a distinct advantage, demonstrating the compound's potential in neuroimaging applications (J. Choi et al., 2015).

Exploration in Medicinal Chemistry

Furthermore, the structural exploration of N-(4-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide derivatives extends into broader medicinal chemistry applications, including the synthesis of novel compounds with potential biological activities. For example, modifications and evaluations of such derivatives have led to the discovery of compounds with promising pharmacological profiles, particularly in the context of gastrointestinal motility and oral bioavailability. This research underscores the compound's versatility and potential as a scaffold for developing new therapeutic agents with enhanced efficacy and reduced side effects (S. Sonda et al., 2003).

Propriétés

IUPAC Name |

N-(4-methoxyphenyl)-1-methylsulfonylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-20-13-7-5-12(6-8-13)15-14(17)11-4-3-9-16(10-11)21(2,18)19/h5-8,11H,3-4,9-10H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXZRDKBTPHFBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601333054 |

Source

|

| Record name | N-(4-methoxyphenyl)-1-methylsulfonylpiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601333054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47204960 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide | |

CAS RN |

838890-80-5 |

Source

|

| Record name | N-(4-methoxyphenyl)-1-methylsulfonylpiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601333054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/no-structure.png)

![ethyl 2-(4-benzoylbenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2420397.png)

![3-butyl-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2420398.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methylphenyl)ethanediamide](/img/structure/B2420400.png)

![(E)-3-((5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2420408.png)